molecular formula C25H32N2O4 B12743338 (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate CAS No. 142469-72-5

(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate

Cat. No.: B12743338
CAS No.: 142469-72-5
M. Wt: 424.5 g/mol
InChI Key: XWIQEXWLUKDXMP-WLHGVMLRSA-N
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Description

(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and a phenylpropyl group. Its fumarate salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate typically involves multiple steps. One common method includes the acylation of an appropriate amine with 3-phenylpropionyl chloride, followed by reduction of the resulting amide with lithium aluminum hydride (LiAlH4) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Mechanism of Action

The mechanism of action of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

Uniqueness: The unique combination of the pyrrolidine ring, phenyl group, and phenylpropyl group in (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate provides it with distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

142469-72-5

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-methyl-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C21H28N2.C4H4O4/c1-22(16-8-12-19-10-4-2-5-11-19)18-21-15-9-17-23(21)20-13-6-3-7-14-20;5-3(6)1-2-4(7)8/h2-7,10-11,13-14,21H,8-9,12,15-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

XWIQEXWLUKDXMP-WLHGVMLRSA-N

Isomeric SMILES

CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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